Cas no 1311314-06-3 (2-Amino-2-(3-fluorophenyl)ethanol hydrochloride)

2-Amino-2-(3-fluorophenyl)ethanol hydrochloride is a fluorinated aromatic compound with a molecular structure featuring both an amino and a hydroxyl group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The presence of the fluorine atom enhances its reactivity and potential for selective modifications, while the hydrochloride salt improves stability and solubility. This compound is particularly useful in the development of bioactive molecules, including CNS-active agents and enzyme inhibitors, due to its ability to serve as a chiral building block. Its well-defined structure and high purity make it suitable for research in medicinal chemistry and drug discovery.
2-Amino-2-(3-fluorophenyl)ethanol hydrochloride structure
1311314-06-3 structure
Product Name:2-Amino-2-(3-fluorophenyl)ethanol hydrochloride
CAS No:1311314-06-3
MF:C8H11ClFNO
MW:191.630444765091
CID:4587611
PubChem ID:54593657
Update Time:2025-05-20

2-Amino-2-(3-fluorophenyl)ethanol hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-2-(3-fluorophenyl)ethanol hydrochloride
    • 2-AMINO-2-(3-FLUOROPHENYL)ETHAN-1-OL HCl
    • (R)-2-Amino-2-(3-fluorophenyl)ethan-1-ol hydrochloride
    • (S)-2-Amino-2-(3-fluorophenyl)ethan-1-ol hydrochloride
    • Benzeneethanol, beta-amino-3-fluoro-, hydrochloride (1:1)
    • 2-amino-2-(3-fluorophenyl)ethan-1-ol hydrochloride
    • (2R)-2-amino-2-(3-fluorophenyl)ethanol;hydrochloride
    • SY253690
    • N12818
    • 2-amino-2-(3-fluorophenyl)
    • AKOS008124380
    • SB84133
    • MFCD12758113
    • 1311314-06-3
    • SCHEMBL1439297
    • Benzeneethanol,
    • Z1268152384
    • 2-amino-2-(3-fluorophenyl)ethanol;hydrochloride
    • EN300-78470
    • MFCD18917342
    • CS-0217587
    • A-amino-3-fluoro-, hydrochloride (1:1)
    • 2-Amino-2-(3-fluorophenyl)ethanolhydrochloride
    • Inchi: 1S/C8H10FNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H
    • InChI Key: VJMNCZRJJLXISS-UHFFFAOYSA-N
    • SMILES: Cl.FC1=CC=CC(=C1)C(CO)N

Computed Properties

  • Exact Mass: 191.0513198g/mol
  • Monoisotopic Mass: 191.0513198g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 121
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2

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2-Amino-2-(3-fluorophenyl)ethanol hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:1311314-06-3)2-Amino-2-(3-fluorophenyl)ethanol hydrochloride
Order Number:A1251032
Stock Status:in Stock
Quantity:1g/250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:23
Price ($):425/158
Email:sales@amadischem.com

Additional information on 2-Amino-2-(3-fluorophenyl)ethanol hydrochloride

Introduction to 2-Amino-2-(3-fluorophenyl)ethanol hydrochloride (CAS No. 1311314-06-3)

2-Amino-2-(3-fluorophenyl)ethanol hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1311314-06-3, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of fluorinated aromatic amines, which have garnered considerable attention due to their diverse pharmacological properties and potential applications in drug discovery. The presence of both amino and hydroxyl functional groups, coupled with the fluorine atom on the phenyl ring, makes this molecule a versatile intermediate in the synthesis of more complex pharmacologically active agents.

The structure of 2-amino-2-(3-fluorophenyl)ethanol hydrochloride features a central ethanol moiety substituted with an amino group and a 3-fluorophenyl group. This arrangement imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. The hydrochloride salt form enhances its solubility in aqueous systems, making it more amenable for formulation in pharmaceutical applications.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. The fluorine atom, being electronegative, can modulate the electronic distribution within the molecule, leading to changes in its interactions with enzymes and receptors. This has made fluorinated compounds valuable tools in medicinal chemistry for developing novel therapeutics.

2-Amino-2-(3-fluorophenyl)ethanol hydrochloride has been explored as a key intermediate in the synthesis of various bioactive molecules. Its dual functionality allows for further derivatization through nucleophilic substitution, condensation reactions, or coupling strategies, enabling the construction of complex scaffolds. For instance, it has been utilized in the preparation of kinase inhibitors, where the fluorinated phenyl ring can interact with specific residues in the active site of the target enzyme.

One of the most compelling aspects of this compound is its potential application in central nervous system (CNS) drug development. The combination of an amino group and a fluorinated aromatic ring often correlates with enhanced blood-brain barrier penetration, a critical factor for CNS drug efficacy. Preclinical studies have demonstrated that derivatives of 2-amino-2-(3-fluorophenyl)ethanol hydrochloride exhibit promising activity in models of neurodegenerative diseases and psychiatric disorders. The precise modulation of pharmacological properties by introducing fluorine at the 3-position of the phenyl ring has been shown to fine-tune receptor binding affinities and reduce off-target effects.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug development. The ability to fine-tune molecular properties through fluorination has led to several FDA-approved drugs that incorporate fluorine atoms at strategic positions within their structures. 2-Amino-2-(3-fluorophenyl)ethanol hydrochloride serves as a building block for such advanced molecules, contributing to the synthesis of next-generation therapeutics.

From a synthetic chemistry perspective, 2-amino-2-(3-fluorophenyl)ethanol hydrochloride exemplifies an elegant example of functional group interplay. The compound can be synthesized via multi-step organic transformations that highlight modern synthetic methodologies such as cross-coupling reactions, metal-catalyzed hydrogenations, and selective fluorination techniques. These synthetic strategies not only showcase advancements in organic synthesis but also provide valuable insights into constructing complex molecular architectures.

The hydrochloride salt form of this compound enhances its stability under storage conditions and improves its handling characteristics in laboratory settings. This makes it a reliable reagent for researchers engaged in medicinal chemistry research and drug development pipelines. Furthermore, its well-documented physicochemical properties facilitate formulation into various pharmaceutical dosage forms, ensuring compatibility with different delivery systems.

In conclusion,2-amino-2-(3-fluorophenyl)ethanol hydrochloride (CAS No. 1311314-06-3) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing novel bioactive molecules with potential applications across multiple therapeutic areas. As research continues to uncover new applications for fluorinated aromatic compounds,2-amino-2-(3-fluorophenyl)ethanol hydrochloride is poised to remain at the forefront of drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:1311314-06-3)2-Amino-2-(3-fluorophenyl)ethanol hydrochloride
A1251032
Purity:99%/99%
Quantity:1g/250mg
Price ($):425/158
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